2-Heptylfuran 2-Heptylfuran 2-Heptylfuran, also known as fema 3401, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Heptylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-heptylfuran is primarily located in the membrane (predicted from logP). 2-Heptylfuran is a fatty, green, and lactonic tasting compound that can be found in a number of food items such as garden tomato, green vegetables, pomes, and potato. This makes 2-heptylfuran a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 3777-71-7
VCID: VC0515915
InChI: InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3
SMILES: CCCCCCCC1=CC=CO1
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

2-Heptylfuran

CAS No.: 3777-71-7

Cat. No.: VC0515915

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Heptylfuran - 3777-71-7

Specification

Description 2-Heptylfuran, also known as fema 3401, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Heptylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-heptylfuran is primarily located in the membrane (predicted from logP). 2-Heptylfuran is a fatty, green, and lactonic tasting compound that can be found in a number of food items such as garden tomato, green vegetables, pomes, and potato. This makes 2-heptylfuran a potential biomarker for the consumption of these food products.
CAS No. 3777-71-7
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 2-heptylfuran
Standard InChI InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3
Standard InChI Key BHTUFJXTYNLISA-UHFFFAOYSA-N
SMILES CCCCCCCC1=CC=CO1
Canonical SMILES CCCCCCCC1=CC=CO1
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator